molecular formula C21H30O5 B075702 cis-Isohumulone CAS No. 1534-03-8

cis-Isohumulone

Cat. No. B075702
CAS RN: 1534-03-8
M. Wt: 362.5 g/mol
InChI Key: QARXXMMQVDCYGZ-VFNWGFHPSA-N
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Description

“Cis-Isohumulone” is a chemical compound that contributes to the bitter taste of beer and is in the class of compounds known as iso-alpha acids. They are found in hops . It is a cyclic ketone that is the naturally occurring (4S,5R) enantiomer of the cis-isomer of isohumolone .


Synthesis Analysis

During the brewing process, thermal isomerism converts humulones to isohumulones via an acyloin-type ring contraction . A study has developed an isocratic HPLC system for quantitation of these compounds in hop extracts and beers . Another study has separated the four components of the substance known as “isohumulone” and determined the absolute configurations of cis and trans diastereomers at C-4 and C-5 .


Molecular Structure Analysis

The molecular structure of cis-Isohumulone has been analyzed using molecular dynamics . Structural bioinformatics analyses were used to characterize the binding modes of cis-Isohumulone into the orthosteric binding site of their cognate receptors .


Chemical Reactions Analysis

Cis-Isohumulone is produced during the brewing process due to thermal isomerism, which converts humulones to isohumulones via an acyloin-type ring contraction . A detailed mechanistic study allowed direct detection of short-lived radicals with high spectral resolution .

Scientific Research Applications

  • Staling in Beer : The concentration of cis-Isohumulone in beer does not change significantly during storage, unlike its trans counterpart. This stability impacts the beer's flavor and freshness, with a noted correlation between the trans-cis ratio and the stale flavor intensity of the beer (Araki, Takashio, & Shinotsuka, 2002).

  • Bitterness in Beer : Research indicates that cis-Isohumulone contributes to the bitterness in beer. The degradation rate of cis- and trans-Isohumulones differs, with cis forms being more stable. This affects the consistency of beer bitterness (Cooman, Aerts, Overmeire, & Keukeleire, 2000).

  • Reaction with 1-Hydroxyethyl Radicals : The reactivity of cis-Isohumulone towards 1-hydroxyethyl radicals was studied, highlighting its role in the degradation of beer bitter acids and the aging process (De Almeida, Homem-de-Mello, De Keukeleire, & Cardoso, 2011).

  • Absolute Configuration : Research has also been conducted on determining the absolute configuration of cis-Isohumulone, which is significant for understanding its chemical and sensory properties (Keukeleire & Verzele, 1971).

  • Dry-Hopped Beer Aging : A study on dry-hopped beers showed that cis-Isohumulone, along with other compounds, decreases significantly during aging, impacting the beer's calculated bitterness intensity (Ferreira & Collin, 2020).

  • Proton Magnetic Resonance Spectroscopy : The structure and proportions of cis- and trans-Isohumulone were examined using proton magnetic resonance spectroscopy, contributing to a deeper understanding of their chemical makeup (Burton, Stevens, & Elvidge, 1964).

Mechanism of Action

Cis-Isohumulone has been found to have anti-inflammatory and antioxidative effects . It also exhibits Gram-positive antibacterial activity .

properties

IUPAC Name

(4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARXXMMQVDCYGZ-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C1=C([C@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Isohumulone

CAS RN

1534-03-8
Record name Isohumulone, cis-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOHUMULONE, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K20018SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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